Ethyl 6-chloronicotinate
CAS No.: 49608-01-7
Cat. No.: VC21136086
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49608-01-7 |
|---|---|
| Molecular Formula | C8H8ClNO2 |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | ethyl 6-chloropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | ILDJJTQWIZLGPO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C=C1)Cl |
| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)Cl |
Introduction
Chemical Identity and Structure
Ethyl 6-chloronicotinate, also known as ethyl 6-chloropyridine-3-carboxylate, is a substituted pyridine derivative with both a chlorine atom and an ethyl ester functional group. The compound has a well-defined chemical identity with specific identifiers and structural characteristics.
Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 49608-01-7 |
| Molecular Formula | C8H8ClNO2 |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | Ethyl 6-chloropyridine-3-carboxylate |
| InChI Key | ILDJJTQWIZLGPO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)Cl |
The compound features a pyridine ring with a chlorine substituent at position 6 and an ethyl carboxylate group at position 3 . This structural arrangement contributes to its chemical reactivity and potential applications in organic synthesis.
Common Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs:
-
Ethyl 6-chloropyridine-3-carboxylate
-
6-Chloronicotinic acid ethyl ester
-
Ethyl 2-chloro-5-pyridinecarboxylate
-
2-Chloro-5-pyridinecarboxylic acid ethyl ester
Physical Properties
Ethyl 6-chloronicotinate exhibits specific physical characteristics that influence its handling, storage, and applications in laboratory and industrial settings.
Physical State and Appearance
The compound typically appears as a white to light yellow solid or as a colorless to yellow liquid, depending on ambient temperature conditions relative to its melting point .
Thermodynamic Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 26-30°C | |
| Boiling Point | 98°C at 1.5 mmHg; 249.2±20.0°C at 760 mmHg | |
| Flash Point | >110°C (>230°F) | |
| Density | 1.245±0.06 g/cm³ | |
| Refractive Index | 1.522 |
Solubility and Chemical Properties
Ethyl 6-chloronicotinate is slightly soluble in organic solvents such as chloroform and methanol . The compound is stable under inert atmosphere and at room temperature conditions, making it suitable for various chemical transformations .
Synthesis Methods
Several synthetic approaches have been reported for the preparation of ethyl 6-chloronicotinate, each with specific reaction conditions and yields.
Esterification of 6-Chloronicotinic Acid
The most common synthesis method involves the esterification of 6-chloronicotinic acid with ethanol in the presence of a dehydrating agent:
"One common method involves the reaction of 6-chloronicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid".
This approach represents a classic Fischer esterification and provides a straightforward route to the target compound.
Chemical Reactivity
Ethyl 6-chloronicotinate participates in various chemical reactions, primarily due to the reactivity of both the chlorine substituent and the ester functional group.
Nucleophilic Substitution Reactions
The chlorine atom at position 6 of the pyridine ring is susceptible to nucleophilic substitution:
"It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles".
Common reagents for these transformations include sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Amidation Reactions
The compound can undergo direct amidation reactions with amines:
"Ethyl 6-chloropyridine-3-carboxylate (Ethyl-6-chloronicotinate, E-6-ClN) undergoes direct amidation on reacting with benzylamine in the presence lanthanum trifluoromethanesulfonate La(OTf)3" .
This transformation represents an important pathway for the functionalization of the compound to produce amide derivatives with potential biological activities.
Reduction Reactions
Reduction of ethyl 6-chloronicotinate using reagents such as sodium borohydride or lithium aluminum hydride has been documented:
"To a solution of ethyl 6-chloronicotinate (25.8 g, 0.139 mol) in ethanol was added sodium borohydride (10.5 g, 0.278 mol), followed by stirring under an atmosphere of nitrogen gas at room temperature. After 41 hours... to give the title compound (11.7 g, 58%) as a pale yellow solid" .
This reaction likely results in the reduction of the ester functionality to produce the corresponding alcohol derivative.
Applications and Uses
Ethyl 6-chloronicotinate serves as a versatile building block in organic synthesis, particularly in the preparation of pharmacologically active compounds.
Pharmaceutical Intermediate
The compound is utilized as a precursor in the synthesis of various pharmaceutical agents:
"Ethyl 6-chloronicotinate is a nicotinic acid derivative used in the preparation of potent H3 receptor antagonists" .
H3 receptor antagonists have potential applications in the treatment of neurological disorders such as narcolepsy, attention deficit hyperactivity disorder, and Alzheimer's disease.
Synthetic Applications
Specific synthetic applications include:
"Ethyl 6-chloropyridine-3-carboxylate (Ethyl 6-chloronicotinate) may be used in the preparation of ethyl 5-{[5-(1H-benzimidazol-2-yl)pyridin-2-yl]ethynyl}pyridine-2-carboxylate by reacting with 2-[6-(ethynyl)pyridin-3-yl]-1H-benzimidazole under microwave irradiation" .
Additionally, it serves as a precursor in the synthesis of Tazarotene, a synthetic retinoid used for treating skin conditions such as acne and psoriasis.
Spectroscopic Characterization
Ethyl 6-chloronicotinate has been thoroughly characterized using various spectroscopic techniques, providing detailed insights into its molecular structure and properties.
Vibrational Spectroscopy
The compound has been investigated using various vibrational spectroscopic techniques:
"In this study, ethyl-6-chloronicotinate (E-6-ClN) molecule is recorded in the region 4000-400 cm(-1) and 3500-100 cm(-1) (FT-IR, FT-Raman and dispersive Raman, respectively) in the solid phase" .
These spectroscopic analyses provide valuable information about the functional groups and molecular vibrations of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR studies have been conducted to elucidate the molecular structure:
"1H and 13C nuclear magnetic resonance (NMR) spectra are recorded in DMSO solution" .
The NMR data provide insights into the chemical environment of hydrogen and carbon atoms within the molecule, confirming its structural features.
Computational Studies
Theoretical calculations using density functional theory (DFT) have complemented experimental spectroscopic investigations:
"The structural and spectroscopic data of the molecule are obtained for two possible isomers (S1 and S2) from DFT (B3LYP) with 6-311++G(d,p) basis set calculations" .
These computational studies have enabled the calculation of various molecular properties:
"The electronic properties, such as excitation energies, oscillator strengths, wavelengths, HOMO and LUMO energies, are performed by time-dependent density functional theory (TD-DFT)" .
| Parameter | Classification |
|---|---|
| Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, Respiratory irritation) |
| Precautionary Statements | P261-P305 + P351 + P338 (Avoid breathing dust/fumes, IF IN EYES: Rinse cautiously with water) |
| Hazard Codes | Xi: Irritant |
| Risk Phrases | R36/37/38 |
| Safety Phrases | S26-S36 |
| WGK Germany | 3 (Severe hazard to waters) |
Personal Protective Equipment
When handling ethyl 6-chloronicotinate, the following personal protective equipment is recommended:
"Personal Protective Equipment: dust mask type N95 (US); Eyeshields; Gloves" .
These protective measures help minimize exposure to the compound, which may cause irritation to the skin, eyes, and respiratory system.
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